molecular formula C17H27NO3 B079535 N-(2,4,5-trimethoxybenzyl)cycloheptanamine CAS No. 418778-25-3

N-(2,4,5-trimethoxybenzyl)cycloheptanamine

Cat. No.: B079535
CAS No.: 418778-25-3
M. Wt: 293.4 g/mol
InChI Key: XMPQULBLBNXUGO-UHFFFAOYSA-N
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Description

N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a chemical compound known for its unique structure and properties It is a derivative of cycloheptanamine, with three methoxy groups attached to the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trimethoxybenzyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trimethoxybenzyl)cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups, yielding simpler derivatives.

    Substitution: The benzyl ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of cycloheptanamine derivatives without methoxy groups.

    Substitution: Formation of brominated or nitrated derivatives of the benzyl ring.

Scientific Research Applications

N-(2,4,5-trimethoxybenzyl)cycloheptanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4,5-trimethoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,5-trimethoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of cycloheptane.

    N-(2,4,5-trimethoxybenzyl)cyclopentanamine: Similar structure but with a cyclopentane ring.

    N-(2,4,5-trimethoxybenzyl)cyclooctanamine: Similar structure but with a cyclooctane ring.

Uniqueness

N-(2,4,5-trimethoxybenzyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-19-15-11-17(21-3)16(20-2)10-13(15)12-18-14-8-6-4-5-7-9-14/h10-11,14,18H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPQULBLBNXUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCCCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354942
Record name N-(2,4,5-trimethoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418778-25-3
Record name N-(2,4,5-trimethoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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